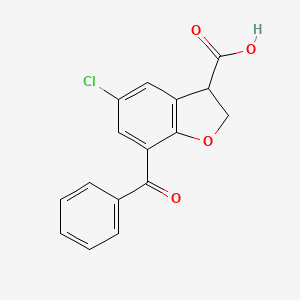
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a benzoyl group at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the cyclization of 5-chloro-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the quality of the final product .
化学反応の分析
Types of Reactions
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, benzofuran derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anti-tumor, antibacterial, and antiviral properties. Researchers are investigating their mechanisms of action and potential use in drug development .
Medicine
In medicine, this compound and its derivatives are being studied for their potential as pharmaceutical agents. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, benzofuran derivatives are used in the development of advanced materials. Their unique chemical properties make them suitable for applications in electronics, coatings, and other high-performance materials .
作用機序
The mechanism of action of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes .
類似化合物との比較
Similar Compounds
7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one: This compound shares a similar benzoyl and chlorine substitution pattern but differs in the core structure, having an indole ring instead of a benzofuran ring.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with an amino group at the 4th position and a carboxylic acid group at the 7th position.
Uniqueness
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzoyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H11ClO4 |
|---|---|
分子量 |
302.71 g/mol |
IUPAC名 |
7-benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClO4/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20) |
InChIキー |
ZJQDSPDIXFZNEZ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
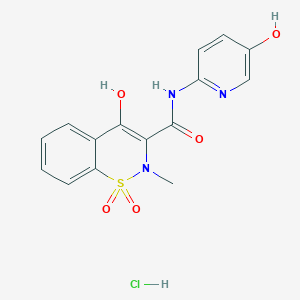
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
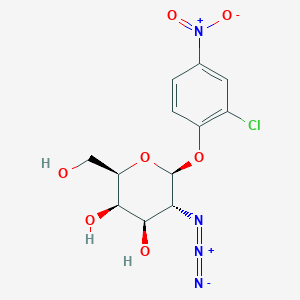
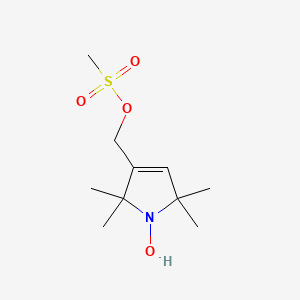
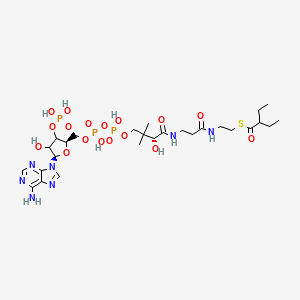
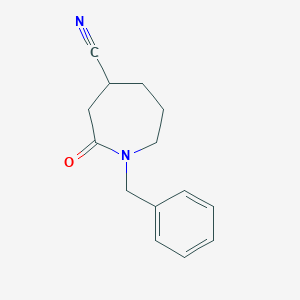
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
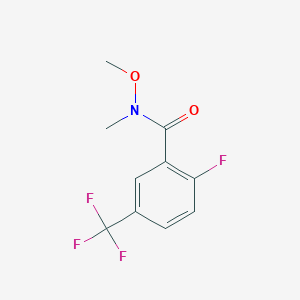

![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
